molecular formula C21H22ClNO B5764831 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine

4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine

Cat. No. B5764831
M. Wt: 339.9 g/mol
InChI Key: GUNGIZRKOPSLHE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine, also known as BCAP, is a chemical compound that has recently gained attention in the field of scientific research. BCAP is a piperidine derivative that has shown promising results in various studies, making it a potential candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine is not yet fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. By modulating the activity of the sigma-1 receptor, 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine may have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has been shown to reduce pain perception in animal models, making it a potential candidate for the development of new analgesic drugs. 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders. Additionally, 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has shown promising results in various studies, making it a potential candidate for further research and development. However, one of the limitations of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine. One potential direction is the development of new drugs based on the structure of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine. By modifying the structure of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine, researchers may be able to develop new drugs with improved therapeutic effects. Another potential direction is the study of the mechanism of action of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine. By understanding how 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine modulates the activity of the sigma-1 receptor, researchers may be able to develop new drugs that target this receptor. Additionally, the study of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine may lead to new insights into the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine involves the reaction of piperidine with 3-(3-chlorophenyl)acryloyl chloride in the presence of a base. The reaction yields 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine as a white solid, which can be purified using column chromatography. The synthesis of 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has been studied for its potential use in various scientific fields, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has been investigated for its potential as a new drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. 4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine has also been studied for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

(E)-1-(4-benzylpiperidin-1-yl)-3-(3-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO/c22-20-8-4-7-18(16-20)9-10-21(24)23-13-11-19(12-14-23)15-17-5-2-1-3-6-17/h1-10,16,19H,11-15H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNGIZRKOPSLHE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine

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